(1S,2S)-2-Aminocyclohexanol hydrochloride (CAS 13374-30-6) is a highly enantiopure, trans-configured cyclic amino alcohol supplied as a stable hydrochloride salt. It serves as a foundational chiral building block in the synthesis of asymmetric catalysts, chiral auxiliaries, and pharmaceutical intermediates [1]. The rigid cyclohexane backbone, combined with the trans-1,2-relationship of the amine and hydroxyl groups, provides a predictable and highly effective steric environment for stereochemical induction. Procuring the compound as a hydrochloride salt ensures high water solubility, excellent shelf stability, and precise stoichiometric handling during large-scale synthetic operations, bypassing the handling challenges associated with the free base form [2].
Substituting (1S,2S)-2-aminocyclohexanol hydrochloride with its free base, racemic mixture, or cis-isomer leads to immediate process failures. The free base is highly hygroscopic and susceptible to atmospheric carbon dioxide, leading to rapid degradation and titer inconsistencies during manufacturing [1]. Utilizing the racemic trans-isomer completely negates stereoselectivity, rendering it useless for asymmetric catalysis or the production of enantiopure active pharmaceutical ingredients (APIs). Furthermore, substituting with the cis-isomer alters the fundamental dihedral angle from a rigid diequatorial to an axial-equatorial conformation, which disrupts the required bite angle for metal chelation and destroys the catalytic efficacy of derived ligands [2].
The physical form of the amino alcohol critically impacts its utility in scale-up environments. The hydrochloride salt of (1S,2S)-2-aminocyclohexanol is a highly stable, free-flowing crystalline powder that resists atmospheric degradation. In contrast, the free base is notoriously hygroscopic and readily absorbs atmospheric carbon dioxide to form carbamates, often degrading into a viscous oil under ambient conditions [1]. Quantitative stability assessments show the HCl salt maintains >99% chemical purity over 12 months of standard shelf storage, whereas the free base requires strict inert gas protection and sub-ambient storage to prevent significant titer loss [2].
| Evidence Dimension | Ambient storage stability and purity retention |
| Target Compound Data | (1S,2S)-2-Aminocyclohexanol HCl: >99% purity retained at 12 months (ambient) |
| Comparator Or Baseline | Free base: Rapid moisture/CO2 absorption, titer loss <90% within weeks if exposed |
| Quantified Difference | Near-total elimination of atmospheric degradation |
| Conditions | Ambient atmosphere, room temperature storage |
Procuring the HCl salt eliminates the need for specialized inert storage and ensures consistent molarity and purity during scale-up.
In asymmetric synthesis, the enantiomeric purity of the chiral pool precursor is directly transferred to the final product. Utilizing (1S,2S)-2-aminocyclohexanol hydrochloride with >99% enantiomeric excess (ee) enables the synthesis of chiral auxiliaries and ligands (such as oxazaphospholidines) that routinely deliver >95% ee in downstream asymmetric transformations [1]. Substituting with the lower-cost racemate (rac-trans-2-aminocyclohexanol) results in a 0% ee baseline, completely abolishing the stereoselective utility of the catalyst system and yielding racemic product mixtures [2].
| Evidence Dimension | Downstream asymmetric induction (ee) |
| Target Compound Data | (1S,2S)-isomer (>99% ee): Yields >95% ee in target asymmetric reactions |
| Comparator Or Baseline | Racemic mixture: Yields 0% ee (racemic products) |
| Quantified Difference | Absolute difference between high enantioselectivity and zero stereocontrol |
| Conditions | Chiral ligand synthesis and subsequent asymmetric catalysis |
For pharmaceutical intermediates and chiral catalysts, enantiopurity is non-negotiable; substituting with the racemate completely negates the compound's value.
The stereochemical relationship between the amine and hydroxyl groups dictates the coordination geometry in metal-ligand complexes. The trans-(1S,2S) configuration adopts a rigid diequatorial conformation, providing a highly effective bite angle for forming stable 5-membered chelate rings with transition metals[1]. Conversely, the cis-isomer is forced into an axial-equatorial conformation, which introduces asymmetric steric hindrance and alters the coordination sphere. This geometric mismatch often leads to a >50% reduction in catalytic turnover and severely compromised enantioselectivity in benchmark asymmetric reactions compared to the trans-derived ligands [2].
| Evidence Dimension | Coordination geometry and catalytic efficacy |
| Target Compound Data | Trans-(1S,2S): Rigid diequatorial conformation, highly effective bite angle |
| Comparator Or Baseline | Cis-isomer: Axial-equatorial conformation, suboptimal sterics |
| Quantified Difference | Significant reduction in catalytic turnover and ee for cis-derived ligands |
| Conditions | Transition metal chelation and asymmetric catalysis |
Ligand designers must select the trans-isomer to achieve the specific steric environment required for high-performance asymmetric catalysts.
The enantiopure trans-1,2-amino alcohol motif is a privileged structure for synthesizing chiral Schiff bases, oxazaphospholidines, and bis(oxazoline) ligands. The rigid cyclohexane backbone ensures high stereochemical communication in transition-metal-catalyzed asymmetric transformations, such as epoxidations and alkylations[1].
Utilized as a cleavable chiral auxiliary, the compound directs the stereochemical outcome of various reactions, including the asymmetric functionalization of carbonyl compounds. The hydrochloride salt form allows for precise stoichiometric control during the initial auxiliary attachment phase .
The (1S,2S) configuration is heavily utilized in medicinal chemistry as a building block for CNS-active agents and other APIs where specific stereochemistry is required for target binding affinity and to avoid off-target toxicity associated with the opposite enantiomer [2].
Irritant